methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methyl ester group and a dihydroxyphenyl moiety, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate typically involves the reaction of caffeic acid with methanol under acidic conditions. Common catalysts used in this reaction include sulfuric acid and hydrogen chloride. The reaction proceeds through esterification, resulting in the formation of the desired methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Distillation and crystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted phenolic compounds .
Scientific Research Applications
Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties.
Industry: It is used in the formulation of cosmetics and food additives due to its antioxidant properties.
Mechanism of Action
The mechanism of action of methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Known for its antioxidant properties.
Methyl 2-diazo-3-(4-hydroxyphenyl)propanoate: Used in various organic synthesis reactions.
3-(3,4-Dihydroxyphenyl)propionic acid methyl ester: Studied for its potential biological activities.
Uniqueness
Methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate stands out due to its dual functionality as both an antioxidant and an anti-inflammatory agent. Its ability to inhibit specific cytokines and pathways makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
methyl 2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBISJLIGYSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.